molecular formula C4H8O<br>C4H8O<br>(CH3)2CHCHO B047883 Isobutyraldehyde CAS No. 78-84-2

Isobutyraldehyde

Cat. No. B047883
Key on ui cas rn: 78-84-2
M. Wt: 72.11 g/mol
InChI Key: AMIMRNSIRUDHCM-UHFFFAOYSA-N
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Patent
US07557245B2

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=O.[C:3](O)([CH3:6])([CH3:5])[CH3:4]>>[CH2:4]=[C:3]([CH3:6])[CH3:5].[CH3:4][CH:3]([CH3:6])[CH3:5].[CH:4](=[O:1])[CH:3]([CH3:6])[CH3:5].[O:1]=[CH:4][C:3](=[CH2:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(C)C
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
C(C(C)C)=O
Name
Type
product
Smiles
O=CC(C)=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557245B2

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=O.[C:3](O)([CH3:6])([CH3:5])[CH3:4]>>[CH2:4]=[C:3]([CH3:6])[CH3:5].[CH3:4][CH:3]([CH3:6])[CH3:5].[CH:4](=[O:1])[CH:3]([CH3:6])[CH3:5].[O:1]=[CH:4][C:3](=[CH2:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(C)C
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
C(C(C)C)=O
Name
Type
product
Smiles
O=CC(C)=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557245B2

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=O.[C:3](O)([CH3:6])([CH3:5])[CH3:4]>>[CH2:4]=[C:3]([CH3:6])[CH3:5].[CH3:4][CH:3]([CH3:6])[CH3:5].[CH:4](=[O:1])[CH:3]([CH3:6])[CH3:5].[O:1]=[CH:4][C:3](=[CH2:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(C)C
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
C(C(C)C)=O
Name
Type
product
Smiles
O=CC(C)=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557245B2

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=O.[C:3](O)([CH3:6])([CH3:5])[CH3:4]>>[CH2:4]=[C:3]([CH3:6])[CH3:5].[CH3:4][CH:3]([CH3:6])[CH3:5].[CH:4](=[O:1])[CH:3]([CH3:6])[CH3:5].[O:1]=[CH:4][C:3](=[CH2:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(C)C
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
C(C(C)C)=O
Name
Type
product
Smiles
O=CC(C)=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557245B2

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=O.[C:3](O)([CH3:6])([CH3:5])[CH3:4]>>[CH2:4]=[C:3]([CH3:6])[CH3:5].[CH3:4][CH:3]([CH3:6])[CH3:5].[CH:4](=[O:1])[CH:3]([CH3:6])[CH3:5].[O:1]=[CH:4][C:3](=[CH2:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(C)C
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
C(C(C)C)=O
Name
Type
product
Smiles
O=CC(C)=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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